Felodipine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-RPIBLTHZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

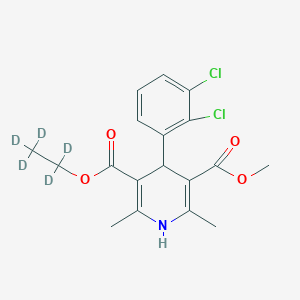

Felodipine-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Felodipine-d5. It is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Introduction

This compound is the deuterium-labeled analogue of Felodipine, a potent vasoselective calcium channel antagonist belonging to the dihydropyridine class.[1] Felodipine is widely used in the management of hypertension and stable angina.[2][3][4] The incorporation of five deuterium atoms into the ethyl group of the felodipine molecule makes this compound an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, to determine the pharmacokinetic profile of felodipine in biological matrices.[5] Its use as a tracer is crucial during the drug development process.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to felodipine, with the exception of the five hydrogen atoms on the ethyl ester group being replaced by deuterium.

Chemical Name: 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C18H14D5Cl2NO4 | |

| Molecular Weight | 389.3 g/mol | |

| Monoisotopic Mass | 388.1004972 Da | |

| CAS Number | 1242281-38-4 | |

| Appearance | Not specified | |

| Solubility | Insoluble in water, freely soluble in dichloromethane and ethanol. | |

| XLogP3 | 3.9 | |

| Topological Polar Surface Area | 64.6 Ų |

Biological Properties and Mechanism of Action

This compound is expected to have a biological activity profile comparable to that of felodipine. However, its primary utility is as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of felodipine.

Felodipine is a calcium channel blocker that exerts its therapeutic effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. This leads to the relaxation of arteriolar smooth muscle, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. Felodipine exhibits high vascular selectivity, with a more pronounced effect on vascular smooth muscle than on cardiac muscle.

The mechanism involves the binding of felodipine to the L-type voltage-gated calcium channels, stabilizing them in their inactive conformation. This prevents the calcium influx that is necessary for muscle contraction.

The following diagram illustrates the signaling pathway of Felodipine's action.

Pharmacokinetics of Felodipine (Parent Compound)

The pharmacokinetic parameters of the non-deuterated parent compound, felodipine, are crucial for understanding the context in which this compound is used.

| Parameter | Value | Source |

| Bioavailability | ~15-20% | |

| Time to Peak Plasma Concentration | 2.5 - 5 hours | |

| Protein Binding | >99% | |

| Half-life | 11 - 16 hours | |

| Metabolism | Extensive first-pass metabolism by CYP3A4. | |

| Elimination | ~70% excreted as metabolites in urine, ~10% in feces. |

Experimental Protocols

A. Synthesis of Felodipine

A continuous flow synthesis method for felodipine has been developed, offering an efficient and scalable alternative to traditional batch methods. The synthesis of this compound would follow a similar protocol, substituting deuterated reactants where appropriate.

Objective: To synthesize felodipine via a one-step continuous flow process.

Materials:

-

2,3-dichlorobenzaldehyde

-

Methyl acetoacetate

-

Ethyl acetoacetate

-

Ammonium acetate

-

Acetic acid

-

Piperidine

-

Isopropanol (solvent)

-

Microreactor platform

Methodology:

-

Solution Preparation:

-

Flask A: Prepare a solution of 2,3-dichlorobenzaldehyde, methyl acetoacetate, acetic acid, and piperidine in isopropanol.

-

Flask B: Prepare a solution of ethyl acetoacetate and ammonium acetate in isopropanol.

-

-

Continuous Flow Reaction:

-

The solutions from Flask A and Flask B are co-fed into a microreactor using precision pumps at a defined flow rate ratio.

-

The reaction is carried out at an optimized temperature (e.g., 60 °C).

-

The residence time in the microreactor is controlled by the flow rate and reactor volume.

-

-

Work-up and Purification:

-

The output from the microreactor is collected.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield pure felodipine.

-

-

Analysis:

-

The purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopic methods (e.g., NMR, MS).

-

The following diagram outlines the experimental workflow for the continuous flow synthesis of felodipine.

B. Bioanalytical Method for Felodipine using this compound

Objective: To quantify the concentration of felodipine in human plasma using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Felodipine standard

-

This compound (internal standard)

-

Acetonitrile

-

Water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

HPLC system coupled with a mass spectrometer

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add a precise amount of this compound solution (internal standard).

-

Perform protein precipitation by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant is further cleaned up using solid-phase extraction (SPE).

-

The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both felodipine and this compound.

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of felodipine to the peak area of this compound against the concentration of the felodipine standards.

-

The concentration of felodipine in the plasma samples is determined from this calibration curve.

-

Conclusion

This compound is an indispensable tool in the research and development of its parent drug, felodipine. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods required for pharmacokinetic and metabolism studies. A thorough understanding of its properties and the analytical methods in which it is employed is essential for pharmaceutical scientists and researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Felodipine - Wikipedia [en.wikipedia.org]

- 3. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Felodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Felodipine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This document covers its fundamental properties, its critical role in bioanalytical methodologies, and the pharmacological context of its non-deuterated counterpart.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Felodipine due to its similar chemical and physical properties but distinct mass. This ensures accurate quantification of Felodipine in biological matrices.

| Property | Value | Citations |

| CAS Number | 1242281-38-4, 1217744-87-0 (for (R)-(+)-Felodipine-d5) | [1] |

| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ | |

| Molecular Weight | 389.29 g/mol | [1] |

Bioanalytical Applications: Experimental Protocol

This compound is an essential tool for the accurate quantification of Felodipine in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuteration provides a mass shift that allows it to be distinguished from the parent drug while co-eluting, making it an ideal internal standard to correct for variability during sample preparation and analysis.

A typical experimental protocol for the bioanalysis of Felodipine using this compound as an internal standard is outlined below.

Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 0.5 mL of the plasma sample into a 2.0 mL centrifuge tube.

-

Add 500 μL of the internal standard solution (this compound in a suitable solvent, e.g., methanol, at a concentration of 10.0 μg/mL).

-

Add 0.5 mL of a precipitating agent, such as 10% perchloric acid, to deproteinize the sample.

-

Vortex the mixture for 1 minute.

-

Add 1 mL of an extraction solvent mixture (e.g., diethyl ether/hexane, 80/20, v/v).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: Princeton SPHER C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Felodipine: The protonated precursor ion ([M+H]⁺) at m/z 384 is monitored, with a corresponding product ion at m/z 338.

-

This compound (Internal Standard): The protonated precursor ion ([M+H]⁺) at m/z 389 is monitored, with a corresponding product ion.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).

-

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

| Validation Parameter | Description |

| Linearity | A linear relationship should be established between the peak area ratio (Felodipine/Felodipine-d5) and the concentration of Felodipine over a specified range (e.g., 0.8 - 13 ng/mL). |

| Accuracy & Precision | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Recovery | The extraction efficiency of the analyte and internal standard from the biological matrix. |

| Matrix Effect | The effect of plasma components on the ionization of the analyte and internal standard. |

| Stability | The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). |

Pharmacological Context: Mechanism of Action of Felodipine

Felodipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This action leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[2]

The deuteration of Felodipine to this compound does not alter its fundamental mechanism of action but affects its metabolic rate, making it a reliable internal standard.

Synthesis and Purification

The synthesis of Felodipine typically involves a Hantzsch-type pyridine synthesis. One common industrial method is a two-step process: a Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a cyclization with ethyl 3-aminocrotonate. Purification is often achieved through extraction and recrystallization to yield a high-purity product. The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as ethyl-d5 3-aminocrotonate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Felodipine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This stable isotope-labeled compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension.[1] this compound is a deuterated variant of Felodipine, where five hydrogen atoms on the ethyl ester group have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays, ensuring accuracy and precision in quantifying Felodipine in biological matrices.[2] The synthesis of this compound follows the principles of the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through a modified Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source.[3][4] To introduce the deuterium label, a deuterated β-ketoester, ethyl acetoacetate-d5, is utilized as a key starting material.

Synthesis Pathway

The logical workflow for the synthesis of this compound is outlined below.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Hantzsch reaction.[4]

Materials:

-

2,3-Dichlorobenzaldehyde

-

Methyl acetoacetate

-

Ethyl acetoacetate-d5

-

Ammonium hydroxide (25% in water)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add methyl acetoacetate (1 equivalent), ethyl acetoacetate-d5 (1 equivalent), and a catalytic amount of glacial acetic acid.

-

Add ammonium hydroxide (1.2 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the successful incorporation of deuterium atoms and determining the molecular weight of this compound.

Expected Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ | N/A |

| Molecular Weight | 389.28 | N/A |

| [M+H]⁺ (m/z) | 390.1 | |

| Major Fragment Ion (m/z) | 343.1 (loss of C₂D₅OH) |

Note: The m/z values are predicted based on the non-deuterated Felodipine, which has a molecular weight of 384.25 and an [M+H]⁺ of 385.1. The major fragment corresponds to the loss of ethanol.

Experimental Protocol for LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan to determine the parent ion and product ion scan to observe fragmentation.

-

Collision Energy: Optimized to induce fragmentation of the parent ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific location of the deuterium labels.

Expected NMR Data

The ¹H NMR spectrum of this compound is expected to be very similar to that of Felodipine, with the notable absence of the signals corresponding to the ethyl ester group (a quartet at ~4.0 ppm and a triplet at ~1.2 ppm). The presence of residual, partially deuterated species may result in significantly attenuated and complex multiplets in these regions. The ¹³C NMR spectrum will also be similar to that of Felodipine, with the signals for the ethyl group carbons appearing as multiplets due to C-D coupling.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| NH | ~5.8 | s | NH of dihydropyridine ring |

| H-4 | ~5.0 | s | CH at position 4 |

| Ar-H | 7.0-7.2 | m | Aromatic protons |

| OCH₃ | ~3.6 | s | Methyl ester protons |

| CH₃ | ~2.3 | s | Methyl groups at positions 2 and 6 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~167 | Ester carbonyls |

| C-Ar | 125-148 | Aromatic carbons |

| C-2, C-6 | ~145 | Dihydropyridine ring |

| C-3, C-5 | ~103 | Dihydropyridine ring |

| OCH₃ | ~51 | Methyl ester carbon |

| C-4 | ~39 | CH at position 4 |

| CH₃ | ~19 | Methyl groups at positions 2 and 6 |

Note: The chemical shifts are approximate and based on data for non-deuterated Felodipine.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

²H NMR: (Optional) Acquire a deuterium NMR spectrum to directly observe the deuterium signals.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The modified Hantzsch synthesis provides a reliable route to this valuable internal standard. Comprehensive characterization using mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for use in demanding bioanalytical applications.

References

The Role of Felodipine-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Felodipine-d5 as an internal standard in the quantitative bioanalysis of Felodipine. This document outlines the core principles of its use, detailed experimental protocols, and the rationale behind the selection of a deuterated internal standard for enhancing accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, particularly those employing LC-MS/MS, are susceptible to various sources of variability that can impact the reliability of the results. These variables include inconsistencies in sample preparation, fluctuations in injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.[1]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1] An ideal internal standard is a compound that closely mimics the physicochemical properties of the analyte of interest.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis due to their near-identical chemical behavior to the unlabeled analyte.[3]

Felodipine: A Calcium Channel Blocker

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The quantitative analysis of Felodipine in biological fluids, such as plasma, is crucial for pharmacokinetic and bioavailability studies.

This compound: The Ideal Internal Standard

This compound is a stable isotope-labeled version of Felodipine where five hydrogen atoms have been replaced by deuterium atoms. This subtle modification results in a molecule with nearly identical chemical and physical properties to Felodipine, including its extraction recovery, chromatographic retention time, and ionization efficiency. However, this compound is distinguishable from Felodipine by its mass-to-charge ratio (m/z) in a mass spectrometer, allowing for its use as an internal standard.

The primary advantage of using this compound is its ability to co-elute with Felodipine during chromatographic separation. This ensures that both compounds experience the same analytical variations, particularly matrix effects, where endogenous components of the biological sample can interfere with the ionization process. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. A known concentration of this compound is added to each sample, including calibration standards, quality control samples, and unknown study samples, at the earliest stage of sample preparation.

During sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte (Felodipine) will be mirrored by a proportional loss of the internal standard (this compound). Similarly, during LC-MS/MS analysis, any variation in injection volume or ionization efficiency will affect both molecules to the same extent.

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Felodipine and this compound in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Felodipine to the peak area of this compound is then used to construct a calibration curve and to determine the concentration of Felodipine in the unknown samples. This ratiometric measurement corrects for the aforementioned sources of error, ensuring the integrity of the bioanalytical data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Felodipine using this compound as an internal standard.

| Parameter | Felodipine (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | C₁₈H₁₄D₅Cl₂NO₄ |

| Monoisotopic Mass | 383.07 g/mol | 388.10 g/mol |

| Precursor Ion ([M+H]⁺) m/z | 384.1 | 389.1 |

| Product Ion m/z | 338.0 | 343.0 |

| MRM Transition | 384.1 → 338.0 | 389.1 → 343.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the quantitative analysis of Felodipine in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents

-

Felodipine reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Felodipine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of Felodipine from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Felodipine: 384.1 → 338.0

-

This compound: 389.1 → 343.0

-

Visualizations

Mass Fragmentation Pathway

Caption: Proposed fragmentation pathway of Felodipine and this compound.

Experimental Workflow

Caption: Bioanalytical workflow for Felodipine quantification.

Principle of Internal Standard Correction

Caption: Correction of analytical variability using an internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Felodipine. Its near-identical physicochemical properties ensure that it effectively tracks and corrects for analytical variability throughout the experimental workflow. This technical guide has provided the foundational principles, a detailed experimental protocol, and visual representations to aid researchers, scientists, and drug development professionals in the successful implementation of this gold-standard approach to quantitative bioanalysis.

References

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Deuterated Felodipine for Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Felodipine is a dihydropyridine calcium channel blocker widely used for the management of hypertension.[1] It is characterized by low oral bioavailability (~15%) due to extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolic vulnerability presents an opportunity for optimization through selective deuteration. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly strengthen the chemical bonds at sites of metabolic attack. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of enzymatic metabolism, potentially leading to an improved pharmacokinetic profile, such as increased bioavailability, longer half-life, and reduced metabolic variability.[4][5]

This technical guide provides a comprehensive overview of the use of deuterated felodipine in pharmacokinetic studies. While direct comparative in vivo studies of deuterated felodipine as a therapeutic agent versus its non-deuterated counterpart are not extensively available in public literature, this document consolidates the known pharmacokinetics of felodipine, the principles of deuteration, and the established use of deuterated analogs as indispensable tools in bioanalysis. Furthermore, this guide presents a detailed, scientifically-grounded hypothetical experimental framework for a head-to-head pharmacokinetic study, complete with protocols for synthesis, bioanalytical quantification, and study design, to illustrate the practical application of these principles.

Pharmacology and Pharmacokinetics of Felodipine

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. Following oral administration, felodipine is rapidly and completely absorbed, but its systemic bioavailability is low and variable.

Key Pharmacokinetic Parameters of Non-Deuterated Felodipine:

| Parameter | Value | Reference |

| Oral Bioavailability | ~15% | |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 - 5 hours | |

| Elimination Half-Life (t½) | ~11 - 16 hours | |

| Volume of Distribution (Vd) | ~10 L/kg | |

| Plasma Protein Binding | >99% | |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | |

| Primary Metabolite | Dehydrofelodipine (inactive) |

The Role of Deuteration in Modifying Pharmacokinetics

The substitution of hydrogen with deuterium at a position targeted for metabolism can decrease the rate of bond cleavage by an enzyme, a phenomenon known as the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-determining step. For drugs metabolized by the cytochrome P450 system, this can lead to a significant reduction in the rate of metabolism.

dot

Caption: Logical workflow of the Kinetic Isotope Effect.

Metabolic Pathway of Felodipine

The primary metabolic pathway for felodipine is the oxidation of its dihydropyridine ring to the corresponding pyridine derivative, dehydrofelodipine. This reaction is catalyzed almost exclusively by CYP3A4 in the gut wall and liver and is the principal reason for felodipine's extensive first-pass metabolism. Dehydrofelodipine is pharmacologically inactive.

dot

Caption: Metabolic pathway of felodipine.

Hypothetical Experimental Protocol: Comparative Pharmacokinetic Study in Rats

As direct comparative data is lacking in the public domain, this section details a robust experimental design to compare the pharmacokinetics of non-deuterated felodipine and deuterated felodipine (felodipine-d3).

Synthesis of Felodipine-d3

A plausible synthesis route for felodipine-d3 would involve using deuterated methyl iodide (CD3I) in the final esterification step or a related step of the Hantzsch dihydropyridine synthesis.

Protocol:

-

Step 1: Synthesis of Methyl Acetoacetate-d3: React diketene with deuterated methanol (CD3OH) in the presence of a suitable catalyst (e.g., pyridine) to yield methyl acetoacetate-d3.

-

Step 2: Hantzsch Condensation: Condense 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and the synthesized methyl acetoacetate-d3 with ammonia or ammonium acetate in a suitable solvent like ethanol.

-

Step 3: Reaction and Work-up: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Step 4: Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure felodipine-d3.

-

Step 5: Characterization: Confirm the structure and isotopic purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Bioanalytical Method for Quantification in Plasma

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of felodipine and felodipine-d3 in rat plasma.

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma, add 25 µL of an internal standard solution (e.g., Nimodipine, 100 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., diethyl ether/hexane, 80:20 v/v).

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject 10 µL into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 2mM ammonium acetate (80:20 v/v).

-

Flow Rate: 0.8 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Felodipine: Q1: 384.1 -> Q3: 338.0

-

Felodipine-d3: Q1: 387.1 -> Q3: 341.0

-

Nimodipine (IS): Q1: 419.0 -> Q3: 301.1

-

-

Pharmacokinetic Study Design

Protocol:

-

Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.

-

Dosing:

-

Group 1: Administer non-deuterated felodipine at a dose of 5 mg/kg via oral gavage.

-

Group 2: Administer felodipine-d3 at an equimolar dose to 5 mg/kg of non-deuterated felodipine via oral gavage.

-

The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

-

Blood Sampling: Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Processing: Centrifuge blood samples at 3000 rpm for 15 minutes to obtain plasma. Store plasma samples at -80°C until analysis.

-

Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software. Statistical significance between the two groups will be determined using a Student's t-test (p < 0.05).

dot

Caption: Experimental workflow for the proposed PK study.

Hypothetical Data Presentation

The following table presents hypothetical pharmacokinetic data that could be obtained from the study described above, assuming a moderate KIE that results in reduced clearance and increased exposure for felodipine-d3.

| Parameter | Felodipine (Mean ± SD) | Felodipine-d3 (Mean ± SD) | % Change |

| Cmax (ng/mL) | 35.2 ± 8.1 | 55.8 ± 10.2 | +58.5% |

| Tmax (h) | 2.0 ± 0.5 | 2.2 ± 0.6 | +10.0% |

| AUC₀₋₂₄ (ng·h/mL) | 185.6 ± 35.4 | 345.1 ± 50.9 | +86.0% |

| t½ (h) | 11.5 ± 2.1 | 15.8 ± 2.5 | +37.4% |

| CL/F (L/h/kg) | 27.0 ± 5.2 | 14.5 ± 2.8 | -46.3% |

These data are for illustrative purposes only and do not represent actual experimental results.

Conclusion

Deuterated felodipine serves as a critical tool in the precise pharmacokinetic evaluation of its parent compound, acting as an ideal internal standard in bioanalytical methods. The principle of the kinetic isotope effect suggests that a deuterated version of felodipine, if developed as a new chemical entity, holds significant potential for an improved pharmacokinetic profile. By slowing the extensive first-pass metabolism mediated by CYP3A4, deuteration could lead to increased bioavailability, higher plasma concentrations, and a prolonged half-life. While in vivo data to confirm these benefits in humans are not yet in the public domain, the scientific rationale is strong. The experimental framework provided herein offers a clear roadmap for the preclinical evaluation necessary to quantify the pharmacokinetic advantages of deuterated felodipine, paving the way for potential future clinical development.

References

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

Felodipine-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Felodipine-d5. This compound is the deuterium-labeled version of Felodipine, a calcium channel blocker used in the management of hypertension. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Compound Identification and Physicochemical Data

This compound is chemically designated as 3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is identical to Felodipine, with the exception of five deuterium atoms on the ethyl group.

| Identifier | Value | Source |

| IUPAC Name | 3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| CAS Number | 1242281-38-4 | [1][2][3] |

| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ | [4] |

| Molecular Weight | 389.28 g/mol | |

| Parent Drug | Felodipine |

Analytical Specifications and Quantitative Data

The following table summarizes the typical analytical specifications for this compound, as would be presented in a CoA. These values represent common purity and isotopic enrichment levels for high-quality reference standards.

| Test | Specification | Method |

| Purity (by HPLC) | ≥ 98% | HPLC-UV |

| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d5) | Mass Spectrometry |

| Residual Solvents | To be reported | GC-HS |

| Water Content | To be reported | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of analytical results. The following sections outline the typical experimental protocols used to assess the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and detecting any related substances or impurities.

Methodology:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:15:35, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

Methodology:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan for molecular weight confirmation and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic distribution analysis. A common MRM transition for Felodipine is m/z 383.90 > 338.25.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Procedure: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The distribution of isotopic peaks is analyzed to confirm the presence and enrichment of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

Methodology:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the structure. The absence of signals corresponding to the ethyl group protons confirms the deuteration. The ¹³C NMR spectrum provides information on the carbon framework.

Visualizations

Analytical Workflow for this compound Certification

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Felodipine in Human Plasma using Felodipine-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma. This method utilizes a stable isotope-labeled internal standard, Felodipine-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the determination of Felodipine in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to improved data quality.[2][3] The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Felodipine reference standard

-

HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium acetate

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with appropriate amounts of Felodipine.

Sample Preparation Protocol

-

Pipette 200 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 70% B (0-0.5 min), 70-95% B (0.5-1.5 min), 95% B (1.5-2.5 min), 95-70% B (2.5-2.6 min), 70% B (2.6-3.5 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| Felodipine | Q1: 384.1 Da -> Q3: 338.0 Da |

| This compound | Q1: 389.1 Da -> Q3: 343.0 Da |

| Dwell Time | 200 ms |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Felodipine | 0.1 - 50 | > 0.995 | 0.1 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 10 | 90 - 110 |

| Medium | 5 | < 8 | < 8 | 92 - 108 |

| High | 40 | < 7 | < 7 | 95 - 105 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Felodipine | > 85 | < 15 |

| This compound | > 85 | < 15 |

Visualizations

Experimental Workflow

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis Logic

Caption: LC-MS/MS Analysis Workflow.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Felodipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.

References

Application Note: Quantification of Felodipine in Human Plasma using Felodipine-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of felodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of felodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Felodipine-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action

Felodipine exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Caption: Mechanism of action of Felodipine.

Experimental

Materials and Reagents

-

Felodipine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, hexane, methyl tert-butyl ether)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

Sample Preparation

Two common methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

-

To 0.5 mL of human plasma, add the internal standard (this compound) solution.

-

Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane (80:20, v/v)).[3]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load 0.5 mL of plasma sample spiked with the internal standard.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase.

LC-MS/MS Method

The following table summarizes the typical LC-MS/MS conditions for the analysis of felodipine.

| Parameter | Condition |

| LC Column | C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 2mM ammonium acetate[4] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 15 µL |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Felodipine: m/z 384.1 → 338.0 |

| This compound: Expected m/z 389.1 → 343.0 (based on d5 addition) | |

| Note: Specific transitions for this compound may vary and should be optimized. |

Results

The developed LC-MS/MS method demonstrated excellent performance for the quantification of felodipine in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of similar published methods.

| Parameter | Result | Reference |

| Linearity Range | 0.02 - 10 ng/mL | |

| 0.8 - 13.0 ng/mL | ||

| Limit of Quantification (LOQ) | 0.10 ng/mL | |

| 0.50 ng/mL | ||

| Intra-day Precision (%RSD) | < 10.4% | |

| Inter-day Precision (%RSD) | < 10.4% | |

| Accuracy | 98.21% - 106.20% | |

| Recovery | > 80% |

Protocol: Quantitative Analysis of Felodipine in Human Plasma

This protocol provides a step-by-step guide for the quantification of felodipine in human plasma samples using this compound as an internal standard.

Caption: Experimental workflow for felodipine analysis.

Preparation of Stock and Working Solutions

1.1. Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of felodipine reference standard in methanol. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol. 1.3. Working Solutions: Prepare serial dilutions of the felodipine stock solution with methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound.

Sample Preparation (LLE)

2.1. Pipette 500 µL of human plasma into a microcentrifuge tube. 2.2. Add 25 µL of the this compound working solution. 2.3. Add 3 mL of methyl tert-butyl ether. 2.4. Vortex the mixture for 5 minutes. 2.5. Centrifuge at 4000 rpm for 10 minutes. 2.6. Transfer the upper organic layer to a clean tube. 2.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. 2.8. Reconstitute the dried residue with 200 µL of the mobile phase.

LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters outlined in the "LC-MS/MS Method" table. 3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved. 3.3. Inject the reconstituted samples, calibration standards, and quality control samples.

Data Analysis

4.1. Integrate the peak areas for felodipine and this compound for all samples. 4.2. Calculate the peak area ratio (felodipine/Felodipine-d5). 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. 4.4. Determine the concentration of felodipine in the plasma samples from the calibration curve.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of felodipine in human plasma. This methodology is well-suited for applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol for the Quantitative Analysis of Felodipine using Felodipine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a calcium channel blocker used to treat hypertension.[1][2][3] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the quantitative analysis of felodipine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with felodipine-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the preferred method in bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, thereby improving accuracy and precision.[4][5]

Principle

This method involves the extraction of felodipine and its deuterated internal standard, this compound, from human plasma via liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of felodipine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Felodipine reference standard

-

This compound internal standard

-

HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Control human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, e.g., Hypersil GOLD C18 (100 mm x 4.6 mm, 5 µm) or equivalent

-

Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of felodipine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control human plasma with the felodipine working standard solutions.

Sample Preparation

Two common extraction methods are presented below.

3.4.1. Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample (blank, CC, or QC) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and hexane (80:20, v/v)).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.4.2. Protein Precipitation (PPT)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

3.5.1. Liquid Chromatography

| Parameter | Value |

| Column | C18, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic: 80% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

3.5.2. Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Felodipine) | m/z 384.1 → 338.0 |

| MRM Transition (this compound) | m/z 389.1 → 343.0 (projected) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. Below is a summary of typical validation parameters.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 20 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

Visualization

Experimental Workflow

Logical Relationship of Method Validation

References

- 1. researchgate.net [researchgate.net]

- 2. "FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL D" by Kiran Malli, Lalit Kumar et al. [impressions.manipal.edu]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Felodipine in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a potent and selective L-type calcium channel blocker belonging to the dihydropyridine class of compounds.[1][2][3] Its primary therapeutic use is in the management of hypertension, owing to its ability to relax vascular smooth muscle and induce vasodilation.[1][3] In the context of in vitro research, Felodipine serves as a critical tool for investigating calcium signaling, vascular physiology, and drug metabolism pathways.

It is important to distinguish Felodipine from its deuterated isotopologue, Felodipine-d5. While Felodipine is the pharmacologically active compound used in functional assays, this compound is typically employed as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Felodipine in biological matrices. This document focuses on the application and concentration of the active compound, Felodipine, in various in vitro experimental setups.

Mechanism of Action

Felodipine exerts its effect by binding to and inhibiting voltage-gated L-type calcium channels, which are abundant in vascular smooth muscle cells. This blockade prevents the influx of extracellular Ca²⁺ ions into the cell. The subsequent decrease in cytosolic Ca²⁺ concentration hinders the formation of the Ca²⁺-calmodulin complex, which is necessary for the activation of myosin light chain kinase (MLCK). The inhibition of MLCK activity leads to the relaxation of smooth muscle, resulting in vasodilation. Felodipine exhibits high selectivity for vascular smooth muscle over cardiac tissue.

Data Presentation: Felodipine Concentrations in In Vitro Assays

The effective concentration of Felodipine varies significantly depending on the assay system and the biological endpoint being measured. The following table summarizes key quantitative data from various studies.

| Assay Type | Biological System/Cell Line | Parameter | Effective Concentration |

| L-type Ca²⁺ Channel Inhibition | --- | IC₅₀ | 0.15 nM |

| Vascular Relaxation | KCl-contracted porcine coronary segments | IC₅₀ | ~8 nM |

| Smooth Muscle Contraction Inhibition | Guinea pig ileum longitudinal smooth muscle (GPILSM) | IC₅₀ | 1.45 nM |

| Interleukin-6 (IL-6) Induction | Primary human Vascular Smooth Muscle Cells (VSMC) | ED₅₀ | 5.8 nM |

| Interleukin-8 (IL-8) Induction | Primary human VSMC | ED₅₀ | 5.3 nM |

| T-type Ca²⁺ Channel Blockade | --- | IC₅₀ | 6.8 µM |

| CYP3A4 Induction (via PXR) | Human HepG2 (DPX-2) cells | EC₅₀ | 1.9 µM |

| Pregnane X Receptor (PXR) Activation | Human HepG2 cells (expressing rat PXR) | EC₅₀ | 23.4 µM |

Experimental Protocols

Protocol 1: Calcium Channel Blocking Assay in H9C2 Cells

This protocol details a method for assessing Felodipine's inhibitory effect on L-type calcium channels in the rat cardiomyocyte cell line, H9C2, using a fluorescent calcium indicator.

Materials:

-

H9C2 cells

-

Standard cell culture medium (e.g., DMEM, 10% FBS)

-

Fluo-4 AM calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

High-concentration potassium chloride (KCl) solution (e.g., 50 mM in HBSS)

-

Felodipine stock solution (e.g., 10 mM in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Methodology:

-

Cell Culture: Seed H9C2 cells into a 96-well black, clear-bottom plate at a density that ensures 80-90% confluency on the day of the experiment. Incubate for 24-48 hours.

-

Dye Loading: Prepare a loading buffer of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash cells once with HBSS, and add the loading buffer. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation and Incubation: Prepare serial dilutions of Felodipine in HBSS from the stock solution. Wash the cells twice with HBSS to remove extracellular dye. Add the Felodipine dilutions to the wells and incubate for 20 minutes at room temperature. Include vehicle (DMSO) and positive controls.

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence reader set to the appropriate wavelengths for Fluo-4 (Excitation: ~485 nm, Emission: ~520 nm).

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Using an automated injector, add the high-KCl solution to depolarize the cells and trigger the opening of voltage-gated calcium channels.

-

Continue recording the fluorescence intensity for 3-5 minutes to capture the peak calcium influx.

-

-

Data Analysis: The change in fluorescence (Peak - Baseline) is calculated. Data is typically normalized to the vehicle control. A dose-response curve is generated by plotting the normalized response against the logarithm of Felodipine concentration to determine the IC₅₀ value.

Protocol 2: CYP3A4 Enzyme Induction Assay in HepG2 Cells

This protocol describes a method to evaluate the induction of CYP3A4 enzyme activity by Felodipine in the human liver cancer cell line, HepG2.

Materials:

-

HepG2 cells (or a subclone with high PXR expression)

-

Standard cell culture medium

-

Felodipine stock solution (in DMSO)

-

Rifampicin (positive control for CYP3A4 induction)

-

Luminescent CYP3A4 assay kit (e.g., P450-Glo™)

-

White, opaque 96-well microplates for luminescence assays

-

Luminometer

Methodology:

-

Cell Seeding: Plate HepG2 cells in a white, opaque 96-well plate and allow them to adhere and stabilize for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Felodipine and the positive control (Rifampicin) in the culture medium. Replace the existing medium with the treatment media. Include a vehicle control (DMSO).

-

Induction Period: Incubate the cells with the compounds for 24 to 72 hours to allow for potential gene transcription and protein expression.

-

CYP3A4 Activity Measurement:

-

Follow the manufacturer's protocol for the luminescent CYP3A4 assay.

-

Typically, the treatment medium is removed, and cells are incubated with a luminogenic CYP3A4 substrate.

-

After incubation, a detection reagent is added to stop the enzymatic reaction and generate a stable luminescent signal proportional to the enzyme activity.

-

-

Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the fold induction by normalizing the signal from the Felodipine-treated wells to the average signal from the vehicle-treated wells. Plot the fold induction against the Felodipine concentration to determine the EC₅₀.

Visualizations: Signaling Pathways and Workflows

Caption: Felodipine's mechanism of action leading to vasodilation.

Caption: A generalized workflow for in vitro cell-based assays.

References

Application Notes and Protocols for Felodipine Analysis using Felodipine-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of felodipine in biological matrices, specifically for quantitative analysis using Felodipine-d5 as an internal standard. The methodologies described are based on established bioanalytical techniques and aim to ensure accurate and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate quantification of felodipine in biological samples such as plasma and serum is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.

This application note details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT) Method

Protein precipitation is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma or serum sample to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest and the internal standard in the supernatant.

Experimental Protocol

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to each sample, except for the blank matrix.

-

Vortexing: Briefly vortex the samples for approximately 10-15 seconds to ensure homogeneity.

-

Protein Precipitation: Add a precipitating solvent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL or 400 µL).[4]

-

Vortexing: Vortex the samples vigorously for at least 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water, 50:50 v/v) for LC-MS/MS analysis.

-

Vortexing and Injection: Vortex the reconstituted samples and inject a specific volume into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters for felodipine analysis in plasma, which can be expected when using a robust sample preparation method like PPT with an appropriate internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.02 - 20 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.25 ng/mL | |

| Accuracy | 87.6 - 112% | |

| Intra-day Precision (%CV) | < 8.1% | |

| Inter-day Precision (%CV) | < 11.5% | |

| Recovery | > 85% |

Note: The referenced data may have been generated using different internal standards, but they provide a reasonable expectation of performance for a method using this compound.

Workflow Diagram

Caption: Protein Precipitation Workflow for Felodipine Analysis.

Liquid-Liquid Extraction (LLE) Method

Liquid-liquid extraction is a classic sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE often results in a cleaner extract compared to PPT, which can lead to reduced matrix effects and improved sensitivity.

Experimental Protocol

-

Sample Aliquoting: Aliquot 500 µL of the biological matrix (e.g., human plasma) into a clean glass tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 25 µL of a 100 ng/mL solution in methanol) to each sample, except for the blank matrix.

-

pH Adjustment (Optional): Add a small volume of a basic solution (e.g., 50 µL of 0.1 M NaOH) to adjust the sample pH and improve the extraction efficiency of felodipine.

-

Vortexing: Briefly vortex the samples for approximately 10-15 seconds.

-

Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent. Common choices for felodipine include diethyl ether/hexane (80/20, v/v) or methyl t-butyl ether (MTBE). A typical volume is 3 mL.

-

Extraction: Vortex or mechanically shake the tubes for an extended period (e.g., 10-15 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifugation: Centrifuge the samples at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-